(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring with a trifluoromethyl group and a carboxylic acid functional group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the use of pyrrolidine derivatives and trifluoromethylation agents. One common method includes the reaction of pyrrolidine with trifluoromethyl ketones under acidic conditions to introduce the trifluoromethyl group. The reaction is followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and purity. These methods ensure the efficient production of the compound on a larger scale, suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further chemical modifications or applications.
Scientific Research Applications
Chemistry
In chemistry, (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological applications include its use as a precursor for designing bioactive molecules. Researchers study its interactions with biological systems to develop new pharmaceuticals and therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs, making it a valuable component in drug design.
Industry
Industrially, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties contribute to the development of products with improved performance and stability.
Mechanism of Action
The mechanism of action of (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrolidine ring structure and exhibit various biological activities.
α-(trifluoromethyl)styrenes: These compounds also contain a trifluoromethyl group and are used in organic synthesis.
Uniqueness
(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H6F3NO3 |
---|---|
Molecular Weight |
197.11 g/mol |
IUPAC Name |
(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)5(4(12)13)2-1-3(11)10-5/h1-2H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
CPZQLLRWZKMQBY-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@](NC1=O)(C(=O)O)C(F)(F)F |
Canonical SMILES |
C1CC(NC1=O)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.